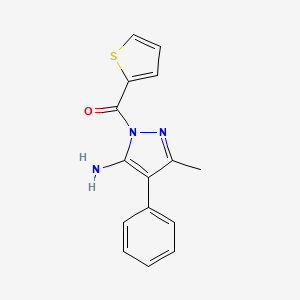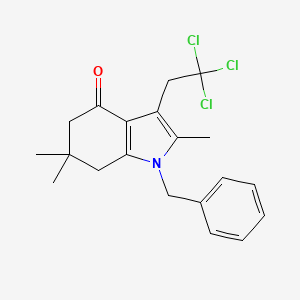
6,7-Diethoxy-1-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)-4,5-DIMETHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)-4,5-DIMETHOXYPHENYL METHYL ETHER typically involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline derivative through cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)-4,5-DIMETHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)-4,5-DIMETHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)-4,5-DIMETHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features.
(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)acetic acid: Another isoquinoline derivative with different functional groups.
Uniqueness
2-(6,7-DIETHOXY-1,2,3,4-TETRAHYDRO-1-ISOQUINOLINYL)-4,5-DIMETHOXYPHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H29NO5 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
6,7-diethoxy-1-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-6-27-20-10-14-8-9-23-22(15(14)11-21(20)28-7-2)16-12-18(25-4)19(26-5)13-17(16)24-3/h10-13,22-23H,6-9H2,1-5H3 |
InChI Key |
IYHNXOPMUWAGOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3OC)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11088414.png)
![N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]nicotinamide](/img/structure/B11088416.png)
![1-(3,4-Dichlorophenyl)-3-[3-(pentafluorophenoxy)propyl]urea](/img/structure/B11088431.png)
![2,4-dimethyl-N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11088443.png)
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11088450.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11088451.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11088456.png)
![9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11088458.png)
![N-benzyl-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11088464.png)


![3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11088474.png)
![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}quinoline](/img/structure/B11088476.png)
![N,N'-Biphenyl-2,2'-diylbis[2-(1-naphthyl)acetamide]](/img/structure/B11088483.png)
